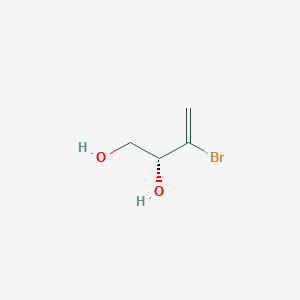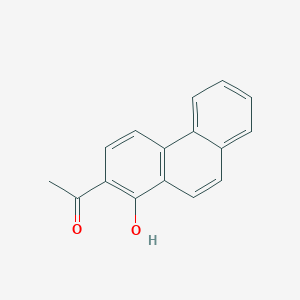
Ethanone, 1-(1-hydroxy-2-phenanthrenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenanthrene ring system attached to an ethanone group with a hydroxyl substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- typically involves the reaction of phenanthrene derivatives with appropriate reagents to introduce the ethanone and hydroxyl groups. One common method involves the Friedel-Crafts acylation of phenanthrene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydroxylation using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- may involve large-scale Friedel-Crafts acylation followed by hydroxylation. The process requires careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The phenanthrene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Formation of phenanthrene-1,2-dione or phenanthrene-1-carboxylic acid.
Reduction: Formation of 1-(1-hydroxy-2-phenanthrenyl)ethanol.
Substitution: Various substituted phenanthrene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenanthrene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 2-hydroxy-1-phenyl-
- Ethanone, 1-(3-phenanthrenyl)-
Uniqueness
Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
500778-51-8 |
|---|---|
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
1-(1-hydroxyphenanthren-2-yl)ethanone |
InChI |
InChI=1S/C16H12O2/c1-10(17)12-8-9-14-13-5-3-2-4-11(13)6-7-15(14)16(12)18/h2-9,18H,1H3 |
Clave InChI |
SVTOBQKWKUYOHP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


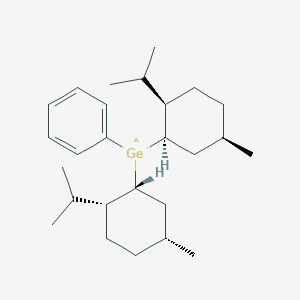
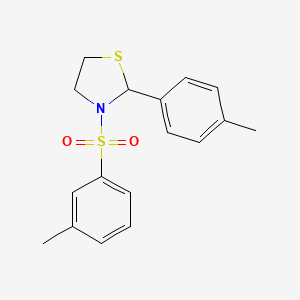
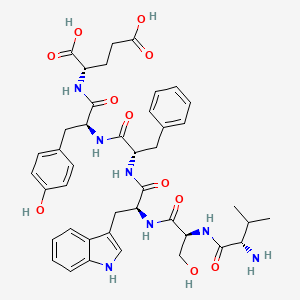
![2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224382.png)
![2-tert-Butyl-6-({[(1S)-1-phenylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14224386.png)
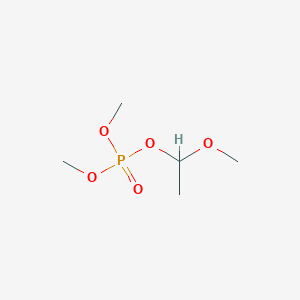


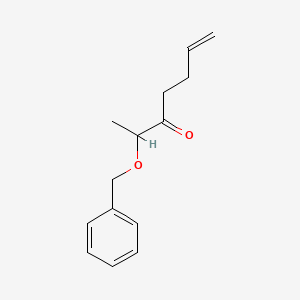
![3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14224423.png)
![2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane](/img/structure/B14224429.png)
